molecular formula C9H7BrN2O2S B1291531 Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate CAS No. 171874-59-2

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

Cat. No. B1291531
M. Wt: 287.14 g/mol
InChI Key: YFSUAMFRUMAKQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a thiazole ring, a common motif in many biologically active molecules, and a bromine atom which can be a key functional group for further chemical transformations .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves starting materials such as 2-aminothiazoles or their brominated analogs. For instance, ethyl 2-amino-thiazole-4-carboxylate can be synthesized from thiourea and ethyl bromopyruvate, followed by a diazotization reaction with DMSO and sodium nitrite at high temperatures to form ethyl 2-bromothiazole-4-carboxylate, which can then be converted to the corresponding carboxylic acid through saponification . Similar synthetic strategies are employed to create a variety of thiazole-based compounds with potential antitumor, antifilarial, and antibacterial activities .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using X-ray diffraction (XRD), which provides detailed information about the crystal packing and hydrogen bonding patterns within the compounds. For example, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate shows molecules associating via hydrogen-bonded dimers, involving N-H...N and N-H...O interactions . Similarly, the molecular structure and supramolecular aspects of various thiazole adducts have been thoroughly analyzed, revealing a range of non-covalent interactions that stabilize the crystal structures .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, which is used to synthesize novel oxadiazole derivatives with antibacterial properties . The presence of a bromine atom in the thiazole ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which can be utilized to create complex molecules with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points and solubility, are often determined experimentally and can provide insight into the compound's stability and potential applications. Vibrational spectroscopy, including IR and Raman, is used to characterize the vibrational modes of the molecules, which can be correlated with their molecular structure and reactivity . Additionally, computational methods like density functional theory (DFT) are employed to predict molecular properties, such as hyperpolarizability, which is indicative of a compound's potential as a non-linear optical material .

Scientific Research Applications

Synthesis and Biological Importance of 2-(Thio)ureabenzothiazoles

This review covers the chemical aspects of 2-(thio)ureabenzothiazoles (TBT and UBT), highlighting their importance in medicinal chemistry. Compounds like Frentizole, a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, and Bentaluron and Bethabenthiazuron, commercial fungicides, exemplify the broad spectrum of biological activities of these compounds. The review includes synthetic methodologies and pharmacological activities, serving as a valuable resource for medicinal chemists (Rosales-Hernández et al., 2022).

Benzofused Thiazole Derivatives as Potential Therapeutic Agents

Research focused on benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities, suggests that compounds like 3c, 3d, and 3e show significant potential. These findings indicate that benzofused thiazole derivatives could serve as templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

A Review of Thiazole Derivatives' Therapeutic Applications

Thiazole compounds, due to their myriad biological activities including antiviral, anticancer, antibacterial, and anti-inflammatory properties, have been the focus of significant research. This review summarizes important patents from 2000-2017, focusing on the anti-infective and anticancer potential of thiazole-based compounds, providing valuable insights for the design of new biological agents (Sharma et al., 2019).

The Role of Knoevenagel Condensation Products in Anticancer Agent Development

Knoevenagel condensation, a key reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has been instrumental in developing biologically active molecules. This review highlights the reaction's efficiency in generating compounds with significant anticancer activity, offering insights into functionalities and structural modifications that could inform future drug discovery efforts (Tokala et al., 2022).

Safety And Hazards

The safety and hazards associated with “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” and similar compounds have been documented . For example, these compounds have hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for the study of “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” and similar compounds involve further exploration of their therapeutic potential . These compounds could be considered as potential antagonists against target enzymes and could be used in the development of new drugs .

properties

IUPAC Name

methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUAMFRUMAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

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